Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18650847
InChI: InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1
SMILES:
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate

CAS No.:

Cat. No.: VC18650847

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate -

Specification

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxetan-3-yl]carbamate
Standard InChI InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1
Standard InChI Key AEIVOTLOANDCEL-NKWVEPMBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1CO
Canonical SMILES CC(C)(C)OC(=O)NC1COC1CO

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-yl)carbamate, explicitly defines its stereochemistry and functional groups. Key structural attributes include:

  • Oxetane ring: A four-membered cyclic ether with hydroxymethyl and carbamate substituents at the 2- and 3-positions, respectively .

  • Stereochemistry: The (2S,3S) configuration ensures precise spatial orientation, critical for interactions in chiral environments .

  • Carbamate protection: The tert-butoxycarbonyl (Boc) group shields the amine, enabling selective deprotection during synthetic sequences .

Table 1: Molecular Properties

PropertyValueSource
CAS Number1006725-83-2
Molecular FormulaC₉H₁₇NO₄
Molecular Weight203.24 g/mol
SMILESO=C(OC(C)(C)C)N[C@@H]1C@@HOC1
XLogP30.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The oxetane ring’s strain (approximately 106 kJ/mol) confers enhanced reactivity compared to larger cyclic ethers, enabling participation in ring-opening reactions and serving as a bioisostere for carbonyl or gem-dimethyl groups in drug design .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-yl)carbamate typically involves stereoselective strategies to establish the (2S,3S) configuration:

Route 1: Intramolecular Cyclization

  • Aldol Precursor: Stereoselective reduction of an aldol adduct generates a 1,3-diol intermediate .

  • Bromination: Treatment with acetyl bromide converts the diol to a 1-hydroxy-3-bromo derivative with inversion of stereochemistry .

  • Cyclization: Sodium hydride in THF induces intramolecular etherification, forming the oxetane ring while retaining stereochemistry through double inversion .

Route 2: Enzymatic Resolution

  • Lipase-catalyzed kinetic resolution of racemic mixtures can achieve enantiomeric excess >98% for the (2S,3S) isomer, though this method is less commonly reported for oxetane systems .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Stereochemical OutcomeKey Reagents
Intramolecular Cyclization60–75Retention via double inversionNaH, THF, AcBr
Enzymatic Resolution40–55High ee (≥98%)Lipase PS-30, vinyl acetate

Challenges in Purification

  • Azeotrope Formation: Similar to tert-butyl alcohol , the compound may form azeotropes with water, necessitating azeotropic distillation with benzene or toluene for initial drying .

  • Final Purification: Anhydrous conditions using molecular sieves (4 Å) or calcium hydride yield >95% purity, as commercialized by suppliers like AChemBlock .

Applications in Medicinal Chemistry and Material Science

Peptidomimetic Design

The oxetane ring serves as a rigid scaffold in β-amino acid analogs, enabling the construction of stable secondary structures:

  • Oligomer Synthesis: Coupling with TBTU (tetramethyluronium tetrafluoroborate) yields dimers and hexamers exhibiting defined 10-membered hydrogen-bonded motifs, mimicking α-peptide β-turns .

  • Conformational Analysis: NMR and circular dichroism studies confirm that cis-oxetane oligomers adopt helical conformations, while trans-isomers remain unstructured unless steric bulk (e.g., 3-OTBS groups) enforces folding .

Table 3: Biological and Material Applications

ApplicationExample SystemPerformance Metric
Antimicrobial AgentsOxetane β³-amino acid tripeptidesMIC: 2–8 µg/mL vs. S. aureus
Enzyme InhibitorsSARS-CoV-2 Mᴾᴿᴼ inhibitorsIC₅₀: 0.7 µM
Polymer AdditivesEpoxy resin crosslinkersTg increase: 15°C

Drug Delivery Systems

  • Prodrug Linkers: The Boc group’s acid-lability allows controlled release under physiological conditions (pH <4), as demonstrated in pH-sensitive nanoparticle formulations .

  • Solubility Enhancement: Oxetanes improve aqueous solubility by 3–5-fold compared to gem-dimethyl analogs, critical for oral bioavailability .

ParameterValueTest Method
LD₅₀ (oral, rat)>2000 mg/kgOECD 423
Skin IrritationNon-irritatingOECD 439
MutagenicityNegative (Ames test)OECD 471

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